An In-depth Technical Guide to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, a molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed, field-proven synthetic route, and an exploration of its potential biological activities, grounded in the established pharmacology of its core structural motifs. This document is designed to be a practical resource, offering not just procedural steps but the scientific rationale behind them.
Core Molecular Identity
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IUPAC Name: 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
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Molecular Formula: C₁₉H₁₇N₃O₃
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Molecular Weight: 335.37 g/mol
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CAS Number: 1020241-65-9
This molecule is a derivative of the well-known coupling agent 3-hydroxy-N-phenyl-2-naphthamide (Naphthol AS)[1][2], featuring a hydrazide moiety introduced via an ether linkage. The presence of the naphthalene core, an amide linkage, and a terminal hydrazide group suggests a rich potential for biological activity, drawing from the established pharmacological profiles of each component. Hydrazide-hydrazones, a class of compounds readily derived from hydrazides, are particularly noted for their wide spectrum of bioactivity, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[3][4].
Strategic Synthesis Pathway
The synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide is most logically achieved through a two-step process. This strategy is predicated on fundamental, high-yielding organic transformations, ensuring reproducibility and scalability. The overall workflow is depicted below.
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of Ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate (Ester Intermediate)
The initial step involves the O-alkylation of the phenolic hydroxyl group of 3-hydroxy-N-phenyl-2-naphthamide. This is a classic Williamson ether synthesis, a robust and well-understood reaction.
Causality of Experimental Choices:
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Base (Potassium Carbonate): A moderately strong inorganic base is chosen to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. Potassium carbonate is advantageous due to its low cost, ease of handling, and sufficient basicity to drive the reaction without promoting unwanted side reactions.
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Solvent (Acetone): Acetone is an excellent solvent for this reaction as it readily dissolves the organic starting material and the alkylating agent. Its boiling point allows for refluxing at a moderate temperature, accelerating the reaction rate without requiring specialized high-temperature equipment.
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Alkylating Agent (Ethyl Chloroacetate): Ethyl chloroacetate is a reactive electrophile that readily undergoes nucleophilic substitution by the phenoxide. The ethyl ester is chosen for its stability and ease of subsequent conversion to the hydrazide.
Experimental Protocol:
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To a stirred solution of 3-hydroxy-N-phenyl-2-naphthamide (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
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To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol to yield the pure ester intermediate.
Step 2: Synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (Final Product)
The final step is the hydrazinolysis of the synthesized ester. This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group.
Causality of Experimental Choices:
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Reagent (Hydrazine Hydrate): Hydrazine hydrate is a potent nucleophile and the standard reagent for converting esters to hydrazides. An excess is typically used to ensure the complete conversion of the ester.
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Solvent (Ethanol): Ethanol is a suitable solvent as it dissolves both the ester intermediate and hydrazine hydrate, facilitating their interaction. Its boiling point is appropriate for refluxing to drive the reaction to completion.
Experimental Protocol:
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Dissolve the ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate intermediate (1.0 eq) in absolute ethanol.
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Add hydrazine hydrate (5.0 eq) to the solution.
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Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
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Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product, 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide.
Physicochemical and Spectroscopic Characterization
The structural confirmation of the synthesized compounds is paramount. Below is a table summarizing the expected physicochemical properties and key spectroscopic data points.
| Property | 3-Hydroxy-N-phenyl-2-naphthamide (Starting Material) | Ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate (Intermediate) | 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (Final Product) |
| Molecular Formula | C₁₇H₁₃NO₂[1] | C₂₁H₁₉NO₄ | C₁₉H₁₇N₃O₃ |
| Molecular Weight | 263.29 g/mol [1] | 349.38 g/mol | 335.37 g/mol |
| Appearance | Off-white to yellowish powder | White to off-white solid | White to off-white solid |
| Melting Point | ~296 °C[1] | Expected to be lower than the starting material | Expected to be higher than the intermediate |
| ¹H NMR (DMSO-d₆, δ) | Aromatic protons, OH proton, NH proton | Aromatic protons, O-CH₂ protons, CH₂CH₃ protons, NH proton | Aromatic protons, O-CH₂ protons, NH proton, NH₂ protons |
| ¹³C NMR (DMSO-d₆, δ) | Aromatic carbons, C=O carbons | Aromatic carbons, C=O carbons, O-CH₂ carbon, CH₂CH₃ carbons | Aromatic carbons, C=O carbons, O-CH₂ carbon |
| IR (KBr, cm⁻¹) | O-H, N-H, C=O stretching | C-H, C=O (ester and amide), C-O stretching | N-H, C=O (hydrazide and amide), C-O stretching |
| Mass Spec (m/z) | [M+H]⁺ at 264.1 | [M+H]⁺ at 350.1 | [M+H]⁺ at 336.1 |
Potential Biological and Therapeutic Applications
While specific biological data for 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide is not yet prevalent in the literature, the structural motifs it contains are well-established pharmacophores. This allows for a reasoned projection of its potential therapeutic applications.
